molecular formula C21H22FN3O3 B11438933 N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11438933
M. Wt: 383.4 g/mol
InChI Key: JGWYIBIVRAMNHC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a fluorobenzyl group, a dioxo-pentyl moiety, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable quinazoline precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, such as cancer or neurological disorders, due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    N-(4-fluorobenzyl)-1-methylpiperidin-4-amine: A compound with a similar fluorobenzyl group but different core structure.

    4-(4-fluorobenzyl)piperidine: Another compound with a fluorobenzyl group attached to a piperidine ring.

Uniqueness: N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its quinazoline core, which imparts specific chemical and biological properties. This structure allows for diverse chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22FN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

JGWYIBIVRAMNHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=O

Origin of Product

United States

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